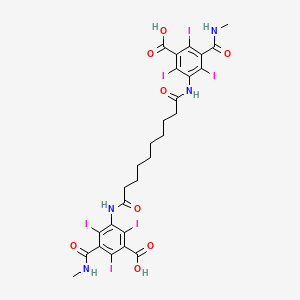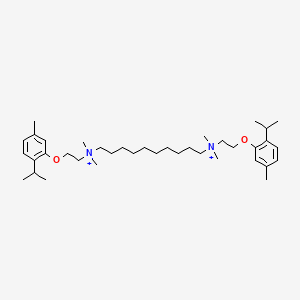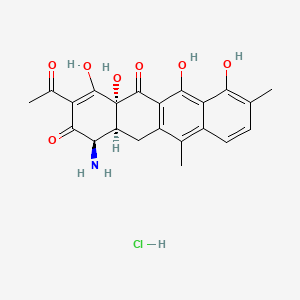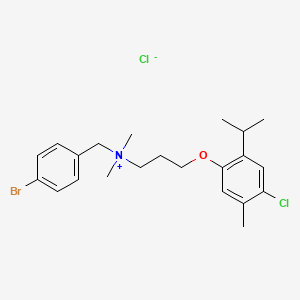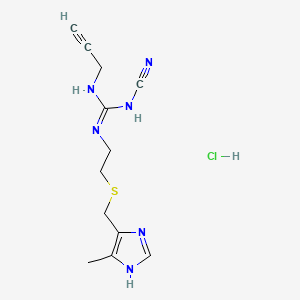
Etintidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etintidine Hydrochloride is a histamine H2-receptor antagonist, commonly used to reduce stomach acid production. It is widely employed in the treatment of gastrointestinal conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etintidine Hydrochloride can be synthesized through multiple routes. One common method involves the condensation of N,N’-substituted 1-nitro-2,2-diaminoethylenes with furyl alcohol or furfuryl mercaptan . The reaction conditions typically include the use of solvents like ethanol and catalysts such as hydrochloric acid.
Industrial Production Methods: In industrial settings, this compound is produced using a combination of hydroxypropyl methylcellulose and sodium carboxymethyl cellulose as release-retarding polymers. Sodium bicarbonate is used as a gas-generating agent, and microcrystalline cellulose serves as a direct compression diluent .
Chemical Reactions Analysis
Types of Reactions: Etintidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can occur at the furan ring or the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as nitroso compounds and amines .
Scientific Research Applications
Etintidine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of histamine H2-receptor antagonists.
Biology: Research focuses on its effects on gastric acid secretion and its role in gastrointestinal physiology.
Industry: It is used in the formulation of controlled-release drug delivery systems.
Mechanism of Action
Etintidine Hydrochloride exerts its effects by competitively inhibiting histamine at H2-receptors on gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. It does not affect pepsin secretion or serum gastrin levels .
Comparison with Similar Compounds
Famotidine: Another H2-receptor antagonist used to treat similar conditions.
Cimetidine: An older H2-receptor antagonist with a shorter duration of action and more drug interactions.
Uniqueness: Etintidine Hydrochloride is unique in its specific binding affinity and its ability to reduce gastric acid secretion effectively without significantly affecting other physiological processes .
Properties
CAS No. |
71807-56-2 |
|---|---|
Molecular Formula |
C12H17ClN6S |
Molecular Weight |
312.82 g/mol |
IUPAC Name |
1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine;hydrochloride |
InChI |
InChI=1S/C12H16N6S.ClH/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11;/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16);1H |
InChI Key |
BHEZOMBVJJYAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N.Cl |
Related CAS |
69539-53-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


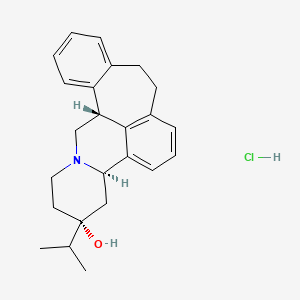
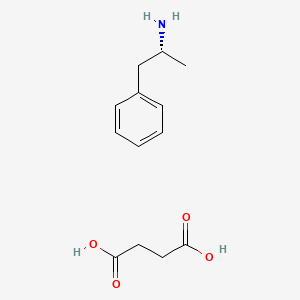
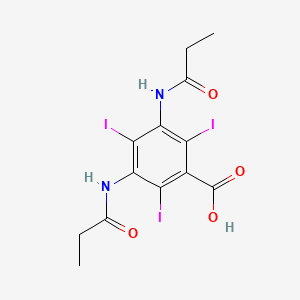
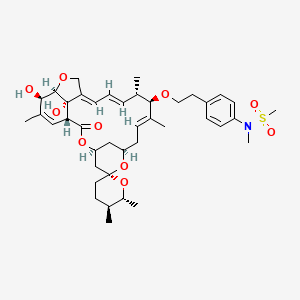
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
